molecular formula C11H13NO B13231887 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one

6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13231887
M. Wt: 175.23 g/mol
InChI Key: GQIOWVRKRFEYDW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of aminomethylated naphthalenes This compound is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the Mannich reaction, which is a three-component condensation reaction involving a carbonyl compound, a primary or secondary amine, and formaldehyde. The reaction conditions often include the use of ethanol or methanol as solvents and may require catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalenes .

Scientific Research Applications

6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydronaphthalenone core provides a versatile scaffold for further functionalization, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H13NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3,7,12H2

InChI Key

GQIOWVRKRFEYDW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CN)C(=O)C1

Origin of Product

United States

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